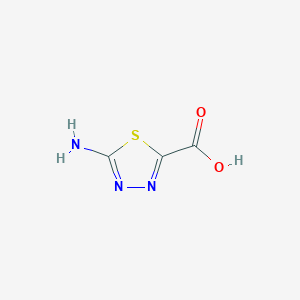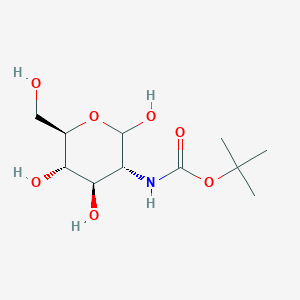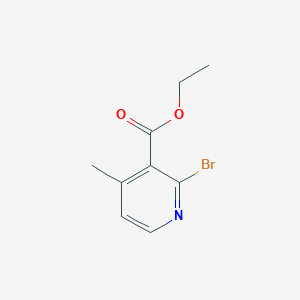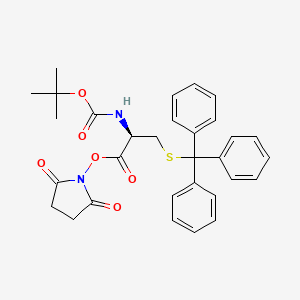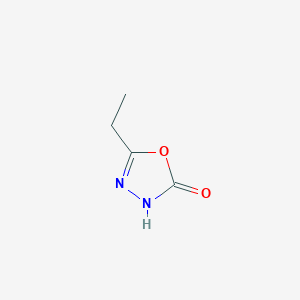
5-Ethyl-1,3,4-oxadiazol-2-OL
描述
5-Ethyl-1,3,4-oxadiazol-2-OL is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring structure. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
作用机制
Target of Action
5-Ethyl-1,3,4-oxadiazol-2-OL is a derivative of the 1,3,4-oxadiazole scaffold, which is known to possess a wide variety of biological activities . The primary targets of this compound are enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in various biological processes, including DNA replication, gene expression, and cell proliferation .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. For instance, it can inhibit the activity of growth factors, enzymes, and kinases, contributing to its antiproliferative effects . The interaction of this compound with these enzymes can lead to changes in their function, thereby affecting the biological processes they regulate .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. For example, the inhibition of thymidylate synthase can disrupt DNA synthesis, while the inhibition of HDAC can affect gene expression . These disruptions can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are likely the result of the compound’s interaction with its targets and the subsequent disruption of various biochemical pathways .
生化分析
Biochemical Properties
5-Ethyl-1,3,4-oxadiazol-2-OL plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to exhibit significant binding affinity towards enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase . These interactions often involve non-covalent bonding, such as hydrogen bonding and van der Waals forces, which facilitate the compound’s ability to modulate enzyme activity. For instance, the inhibition of thymidylate synthase by this compound can lead to the disruption of DNA synthesis, thereby exhibiting potential anticancer effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it can alter gene expression by inhibiting histone deacetylase, leading to changes in chromatin structure and transcriptional activity . These cellular effects highlight the potential of this compound as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase II and thymidylate synthase . By binding to the active sites of these enzymes, this compound prevents their normal function, leading to the accumulation of DNA damage and subsequent cell death. Additionally, the compound’s interaction with histone deacetylase results in the acetylation of histones, thereby promoting a more relaxed chromatin structure and increased gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, this compound may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to the compound has been associated with persistent changes in gene expression and cellular metabolism, indicating potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites that are subsequently conjugated with sulfate or glucuronic acid for excretion . These metabolic processes are crucial for the compound’s detoxification and elimination from the body, ensuring that it does not accumulate to toxic levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound can cross cellular membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and histone proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it affects mitochondrial function and induces apoptosis . These localization patterns are often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3,4-oxadiazol-2-OL typically involves the cyclization of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another common method includes the O-acylation of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids, followed by cyclocondensation in the presence of TBAF/THF at room temperature .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in optimizing the reaction conditions and minimizing human error .
化学反应分析
Types of Reactions
5-Ethyl-1,3,4-oxadiazol-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different substituents.
Reduction: Reduction reactions can yield corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized heterocyclic compounds .
科学研究应用
5-Ethyl-1,3,4-oxadiazol-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different structural properties.
1,2,3-Oxadiazole: Known for its use in material science and high-energy materials.
1,2,5-Oxadiazole:
Uniqueness
5-Ethyl-1,3,4-oxadiazol-2-OL stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields .
属性
IUPAC Name |
5-ethyl-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOOCOAXYKESPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559442 | |
| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37463-36-8 | |
| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



